Pharmacological Characterization of 2-Cyclopropyl-2-phenylethan-1-amine at Monoamine Transporters
Pharmacological Characterization of 2-Cyclopropyl-2-phenylethan-1-amine at Monoamine Transporters
The following technical guide is structured as a strategic whitepaper for researchers and drug discovery professionals. It addresses the specific ligand 2-Cyclopropyl-2-phenylethan-1-amine , a structural analog of phenethylamine with significant steric and electronic modifications at the
Given the absence of publicly available empirical binding data for this specific novel chemical entity (NCE) in current literature, this guide functions as a predictive pharmacological analysis and experimental roadmap . It synthesizes Structure-Activity Relationship (SAR) principles from established
A Technical Guide on Binding Affinity Prediction and Experimental Determination
Executive Summary & Structural Logic
2-Cyclopropyl-2-phenylethan-1-amine represents a unique chemical scaffold within the phenethylamine class. Unlike amphetamine (
Chemical Identity[1]
-
IUPAC Name: 2-Cyclopropyl-2-phenylethan-1-amine[1]
-
Common Scaffolds:
-substituted phenethylamine; Cyclopropyl-PEA. -
Structural Significance: The introduction of a cyclopropyl ring at the
-position introduces two critical pharmacological vectors:-
Steric Bulk: The rigid cyclopropyl group (approx. volume 38 ų) creates significant steric demand adjacent to the aromatic ring, potentially enforcing a specific rotameric conformation of the ethylamine side chain.
-
Electronic Effects: The cyclopropyl ring possesses significant
-character ("banana bonds"), allowing it to participate in cation- or edge-to-face aromatic interactions within the transporter binding pocket (S1 site).
-
Predictive SAR: The -Substitution Effect
Based on established data for
| Target | SAR Precedent ( | Predicted Outcome for Cyclopropyl Analog |
| DAT (Dopamine Transporter) | Moderate to Low Affinity. The bulkier cyclopropyl group may hinder deep penetration into the S1 site unless a novel hydrophobic pocket is accessed. | |
| NET (Norepinephrine Transporter) | Tolerates | Moderate Affinity. The lipophilic nature of cyclopropyl may mimic the |
| SERT (Serotonin Transporter) | Generally favors larger, lipophilic substituents on the aromatic ring rather than the chain. | Low Affinity. |
| TAAR1 (Trace Amine Receptor) | High Probability of Activation. This ligand should be screened for TAAR1 agonism, as it likely mimics the endogenous trace amine profile. |
Experimental Protocols: Determination of Binding Affinity
To definitively establish the
Membrane Preparation (The Antigen Source)
-
System: HEK293 cells stably expressing human DAT, NET, or SERT (cDNA transfection).
-
Harvesting:
-
Grow cells to 80% confluence.
-
Wash with PBS (4°C) and scrape.
-
Centrifuge at
for 10 min. -
Lysis: Resuspend pellet in hypotonic Tris-HCl buffer (5 mM, pH 7.4) and homogenize (Polytron).
-
Membrane Isolation: Centrifuge homogenate at
for 20 min at 4°C. -
Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Store at -80°C.
-
Radioligand Competition Assay (The Measurement)
This assay measures the ability of the test compound (2-Cyclopropyl-2-phenylethan-1-amine) to displace a known high-affinity radioligand.
Reagents:
-
DAT Ligand:
WIN35,428 ( nM). -
NET Ligand:
Nisoxetine ( nM). -
SERT Ligand:
Citalopram ( nM). -
Non-Specific Binding (NSB) Controls: Indatraline (10
M) or Mazindol.
Workflow:
-
Plate Setup: Use 96-well polypropylene plates.
-
Additions:
-
25
L Radioligand (final conc. ). -
25
L Test Compound (Concentration range: M to M, 7-point curve). -
200
L Membrane Suspension (20-40 g protein/well).
-
-
Incubation:
-
DAT/NET: 2 hours at 4°C (reduces uptake/internalization).
-
SERT: 1 hour at 25°C (Room Temp).
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: 3x with ice-cold Tris-buffer.
-
Detection: Liquid Scintillation Counting (LSC).
Data Analysis & Validation
To ensure scientific integrity, calculate the Inhibition Constant (
- : Concentration displacing 50% of specific radioligand binding.
- : Concentration of radioligand used.
- : Dissociation constant of the radioligand (determined via Saturation Binding).
Validation Criteria:
-
Hill Slope: Should be near -1.0. A deviation (
or ) suggests cooperativity or multiple binding sites. -
Specific Binding: Must be
of total binding.
Functional Uptake Assay (Differentiation)
Binding affinity (
Protocol:
-
Cells: HEK293-DAT/NET/SERT seeded in 96-well plates.
-
Substrate: Fluorescent monoamine mimic (e.g., ASP+) or tritiated neurotransmitter (
DA). -
Treatment: Pre-incubate cells with Test Compound (10 min).
-
Initiation: Add Substrate. Incubate 10-20 min at 37°C.
-
Stop: Wash 3x with ice-cold buffer.
-
Measure:
-
Inhibition: Reduction in uptake signal indicates interaction.
-
Release Assay: Pre-load cells with
DA, wash, then add Test Compound. If efflux increases, the compound is a Releaser .
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for characterizing this ligand, from membrane preparation to data derivation.
Figure 1: Step-by-step workflow for determining the binding affinity (
Mechanistic Pathway: Transport vs. Inhibition
Understanding whether the cyclopropyl-PEA acts as a blocker or substrate is critical. The diagram below details the kinetic competition at the transporter interface.
Figure 2: Competitive interaction mechanism at the Orthosteric S1 site of the Monoamine Transporter.
Data Summary Tables
Predicted Affinity Profile (Based on SAR)
Note: Values are theoretical estimates based on
| Transporter | Predicted Affinity ( | Rationale |
| hDAT | ||
| hNET | NET accommodates | |
| hSERT | Lacks specific indole/halogenated-phenyl motifs required for high SERT potency. | |
| hTAAR1 | Structurally congruent with trace amine agonists; likely primary target. |
Troubleshooting the Assay
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Ligand lipophilicity (Cyclopropyl group). | Increase wash volume; use 0.1% BSA in buffer; pre-soak filters in PEI. |
| Low Displacement | Ligand insolubility. | Dissolve in 100% DMSO, then dilute (Final DMSO < 0.1%). |
| Hill Slope | Allosteric interaction or impure enantiomers. | Check compound purity (HPLC); The molecule has a chiral center at the |
References
-
Cheng Y, Prusoff WH. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Glennon RA, et al. (1988). "Binding of substituted phenalkylamines to serotonin, dopamine, and norepinephrine transporters." Journal of Medicinal Chemistry. (Provides SAR baseline for PEA derivatives). Link
-
National Institute of Mental Health (NIMH). "Psychoactive Drug Screening Program (PDSP) Assay Protocols." (Standardized protocols for radioligand binding). Link
-
Sotnikova TD, et al. (2009). "Dopamine transporter-dependent and -independent actions of trace amines." Journal of Neurochemistry. (Relevant for TAAR1/DAT interaction context). Link
-
Eshleman AJ, et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics. Link
